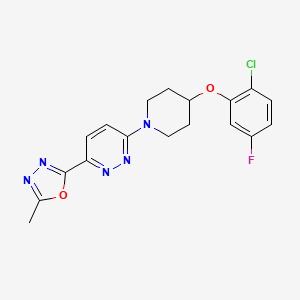

2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Descripción general

Descripción

CAY10566 es un inhibidor potente y selectivo de la estearoil-CoA desaturasa 1 (SCD1), una enzima que juega un papel crucial en el metabolismo lipídico al convertir los ácidos grasos saturados de cadena larga en ácidos grasos monoinsaturados . Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en trastornos metabólicos, cáncer y otras enfermedades .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

CAY10566 se sintetiza a través de un proceso de varios pasos que implica la reacción de varios intermediarios químicos. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de CAY10566 implica escalar el proceso de síntesis de laboratorio a la vez que se garantiza la coherencia y la calidad. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de alta pureza y la implementación de estrictas medidas de control de calidad . El compuesto se produce típicamente como un sólido cristalino y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

CAY10566 principalmente experimenta reacciones de inhibición donde bloquea la actividad de la estearoil-CoA desaturasa 1 . No suele participar en reacciones de oxidación, reducción o sustitución en condiciones normales.

Reactivos y Condiciones Comunes

La inhibición de la estearoil-CoA desaturasa 1 por CAY10566 se logra en condiciones fisiológicas, a menudo en presencia de medios de cultivo celular o tampones biológicos . El compuesto es efectivo a concentraciones nanomolares, lo que lo hace altamente potente .

Principales Productos Formados

El resultado principal de la acción inhibitoria de CAY10566 es la reducción de los niveles de ácidos grasos monoinsaturados, como el ácido oleico y el ácido palmitoleico, dentro de las células . Esto lleva a alteraciones en el metabolismo lipídico y las funciones celulares .

Aplicaciones Científicas De Investigación

The compound 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , with CAS number 944808-88-2 , has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, particularly in the development of therapeutic agents, as well as its role in biological research.

Basic Information

- Molecular Formula : CHClFNO

- Molecular Weight : 389.81 g/mol

- CAS Number : 944808-88-2

Structural Characteristics

The compound features a complex structure comprising a piperidine ring, a pyridazine moiety, and an oxadiazole unit, contributing to its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

- Case Study : Research demonstrated that compounds similar to this compound showed promising results against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3), suggesting potential as a lead compound for anticancer drug development.

Neurological Disorders

The piperidine component of the molecule is known for its neuroprotective effects. Compounds containing piperidine have been studied for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

- Case Study : In vivo studies have shown that similar compounds can improve cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels and reducing neuroinflammation.

Antimicrobial Properties

The incorporation of halogenated phenoxy groups often enhances the antimicrobial activity of compounds. This specific compound has been evaluated for its effectiveness against various bacterial strains.

- Case Study : A study found that derivatives of this compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent.

Data Table: Summary of Biological Activities

Mecanismo De Acción

CAY10566 ejerce sus efectos inhibiendo selectivamente la estearoil-CoA desaturasa 1, una enzima responsable de la conversión de ácidos grasos saturados de cadena larga en ácidos grasos monoinsaturados . Esta inhibición conduce a una disminución en los niveles de ácidos grasos monoinsaturados, lo que a su vez afecta varios procesos celulares como la biosíntesis de lípidos, la fluidez de la membrana y la transducción de señales . Los objetivos moleculares de CAY10566 incluyen el sitio activo de la estearoil-CoA desaturasa 1, donde se une y evita que la enzima catalice su reacción .

Comparación Con Compuestos Similares

CAY10566 es único en su alta potencia y selectividad para la estearoil-CoA desaturasa 1 en comparación con otros inhibidores. Compuestos similares incluyen:

SC-26196: Otro inhibidor de la estearoil-CoA desaturasa 1 con menor potencia.

MK-8245: Un inhibidor con una actividad más amplia contra múltiples enzimas desaturasas.

CAY10566 destaca por su alta selectividad y efectividad a concentraciones nanomolares, lo que lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is a compound characterized by its complex molecular structure and potential therapeutic applications. With a molecular weight of 389.81 g/mol and the formula C18H17ClFN5O2, this compound has garnered interest in various areas of medicinal chemistry, particularly for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClFN5O2 |

| Molecular Weight | 389.81 g/mol |

| CAS Number | 944808-88-2 |

| MDL Number | MFCD11976899 |

This compound is noted for its structural features that include a piperidine moiety and an oxadiazole ring, which are often associated with various biological activities.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation. For instance, compounds with oxadiazole cores have shown promising results against breast cancer cell lines (MCF-7), with mechanisms involving apoptosis activation through p53 pathway modulation and caspase activation .

Antitubercular Activity

The compound's structural analogs have been tested for their efficacy against Mycobacterium tuberculosis. In related studies, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against resistant strains of tuberculosis . This suggests that the oxadiazole scaffold may enhance the bioactivity of compounds in combating tuberculosis.

Antimicrobial Properties

Oxadiazole derivatives have also been reported to possess antimicrobial activities. The broad spectrum of biological activities includes potential applications against various pathogens, indicating that modifications to the oxadiazole structure could lead to new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that certain modifications led to enhanced potency against MCF-7 cells. The study utilized molecular docking to predict interactions between the compounds and target proteins involved in cancer progression . The findings suggest that further chemical modifications could optimize their therapeutic potential.

Case Study 2: Antitubercular Screening

Another study focused on a series of substituted oxadiazoles for their antitubercular activity. Compounds were synthesized and screened against Mycobacterium tuberculosis, revealing several candidates with significant inhibitory effects. The most active compounds were further evaluated for cytotoxicity on human cell lines, confirming their selectivity and safety profile .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : Similar oxadiazole derivatives have shown inhibition of kinases involved in cancer cell signaling pathways.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving related compounds.

- Antimicrobial Mechanisms : The structural features allow for interactions with bacterial cell membranes or essential enzymes.

Propiedades

IUPAC Name |

2-[6-[4-(2-chloro-5-fluorophenoxy)piperidin-1-yl]pyridazin-3-yl]-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN5O2/c1-11-21-24-18(26-11)15-4-5-17(23-22-15)25-8-6-13(7-9-25)27-16-10-12(20)2-3-14(16)19/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOFPVXMPTVOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=NN=C(C=C2)N3CCC(CC3)OC4=C(C=CC(=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587445 | |

| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944808-88-2 | |

| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.